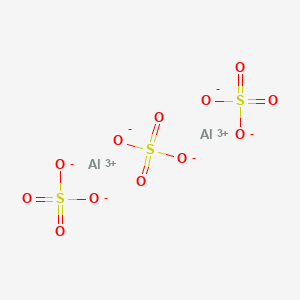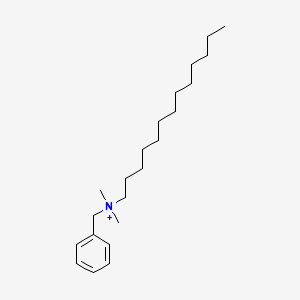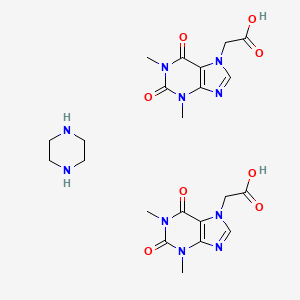
Acefylline piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acefylline piperazine is a compound belonging to the xanthine chemical class. It is a derivative of theophylline and is known for its direct bronchodilator action. This compound is used primarily in the treatment of respiratory conditions such as asthma, emphysema, and bronchitis associated with bronchospasm. This compound has the advantage of being less toxic and causing minimal gastric irritation compared to theophylline .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acefylline piperazine involves the reaction of theophylline with piperazine. The process typically includes the following steps:
Theophylline Activation: Theophylline is first activated by reacting with an appropriate acylating agent to form an intermediate.
Piperazine Addition: The activated theophylline intermediate is then reacted with piperazine under controlled conditions to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Using large-scale reactors to carry out the activation and addition reactions.
Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity and yield.
化学反応の分析
Types of Reactions
Acefylline piperazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution can introduce various functional groups such as halogens or alkyl groups .
科学的研究の応用
Acefylline piperazine has a wide range of applications in scientific research, including:
Chemistry: It is used as a model compound in studies of xanthine derivatives and their chemical properties.
Biology: Research on its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Its bronchodilator properties make it valuable in respiratory medicine for treating conditions like asthma and bronchitis.
Industry: Used in the formulation of pharmaceuticals and as an active ingredient in certain medications
作用機序
Acefylline piperazine exerts its effects primarily through the following mechanisms:
Adenosine Receptor Antagonism: It acts as an antagonist at adenosine receptors, which helps in relaxing smooth muscles and relieving bronchospasm.
Phosphodiesterase Inhibition: Inhibition of phosphodiesterase leads to an increase in intracellular cyclic AMP, contributing to its bronchodilator effects.
Prostaglandin Antagonism: It also exhibits antagonistic effects on prostaglandins, which play a role in inflammation and bronchoconstriction.
類似化合物との比較
Acefylline piperazine can be compared with other similar compounds such as:
Theophylline: While both are bronchodilators, this compound is less toxic and causes less gastric irritation.
Caffeine: Another xanthine derivative, caffeine has stimulant effects but is not used as a bronchodilator.
8-Chlorotheophylline: Similar in structure but with different pharmacological properties.
This compound stands out due to its specific bronchodilator action and lower toxicity profile .
特性
CAS番号 |
1216768-50-1 |
|---|---|
分子式 |
C22H30N10O8 |
分子量 |
562.5 g/mol |
IUPAC名 |
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetic acid;piperazine |
InChI |
InChI=1S/2C9H10N4O4.C4H10N2/c2*1-11-7-6(8(16)12(2)9(11)17)13(4-10-7)3-5(14)15;1-2-6-4-3-5-1/h2*4H,3H2,1-2H3,(H,14,15);5-6H,1-4H2 |
InChIキー |
HAAJFUJFGYCCPU-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.C1CNCCN1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


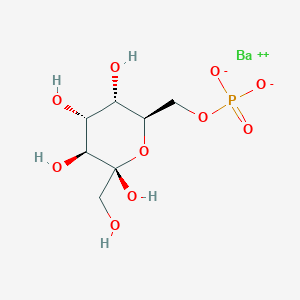

![Sodium;13-acetyloxy-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-27-olate](/img/structure/B10775709.png)

![benzyl N-[(2R)-1-[(4-fluoro-3-oxobutan-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B10775715.png)
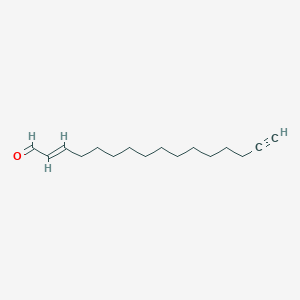
![[(1S,2R,4R,5S,6S,8R,9S,13S,16S,18R)-11-ethyl-5-hydroxy-6,16,18-trimethoxy-4-(4-methoxybenzoyl)-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-8-yl] acetate](/img/structure/B10775741.png)
![benzyl N-[1-[[(2S)-4-fluoro-3-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B10775747.png)

![[2-methoxy-3-(octadecylcarbamoyloxy)propyl] N-acetyl-N-[[1-(1,1,2,2,2-pentadeuterioethyl)pyridin-1-ium-2-yl]methyl]carbamate;chloride](/img/structure/B10775755.png)

